Cas no 1851648-95-7 (3-Thiophenecarboxylic acid, 5-ethenyl-)

3-Thiophenecarboxylic acid, 5-ethenyl- 化学的及び物理的性質
名前と識別子
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- 3-Thiophenecarboxylic acid, 5-ethenyl-
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- インチ: 1S/C7H6O2S/c1-2-6-3-5(4-10-6)7(8)9/h2-4H,1H2,(H,8,9)
- InChIKey: VSTRMJHLUUUAOT-UHFFFAOYSA-N
- SMILES: C1SC(C=C)=CC=1C(O)=O
3-Thiophenecarboxylic acid, 5-ethenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-388681-2.5g |
5-ethenylthiophene-3-carboxylic acid |
1851648-95-7 | 2.5g |
$2554.0 | 2023-03-02 | ||
Enamine | EN300-388681-5.0g |
5-ethenylthiophene-3-carboxylic acid |
1851648-95-7 | 5.0g |
$3235.0 | 2023-03-02 | ||
Enamine | EN300-388681-1.0g |
5-ethenylthiophene-3-carboxylic acid |
1851648-95-7 | 1.0g |
$1232.0 | 2023-03-02 | ||
Enamine | EN300-388681-10.0g |
5-ethenylthiophene-3-carboxylic acid |
1851648-95-7 | 10.0g |
$4067.0 | 2023-03-02 |
3-Thiophenecarboxylic acid, 5-ethenyl- 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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9. Back matter
3-Thiophenecarboxylic acid, 5-ethenyl-に関する追加情報
3-Thiophenecarboxylic Acid, 5-Ethenyl: A Comprehensive Overview
3-Thiophenecarboxylic acid, 5-ethenyl, also known by its CAS number 1851648-95-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound with one sulfur atom. The presence of the carboxylic acid group at position 3 and the ethenyl group at position 5 introduces unique electronic and structural properties that make it valuable for various applications.
The structure of 3-thiophenecarboxylic acid, 5-ethenyl consists of a thiophene ring with a carboxylic acid (-COOH) group attached at the third position and an ethenyl (-CH=CH2) group at the fifth position. This arrangement creates a molecule with both electron-withdrawing and electron-donating functionalities. The carboxylic acid group is highly polar and can participate in hydrogen bonding, while the ethenyl group introduces unsaturation and potential for further chemical modification. These features make the compound versatile in terms of reactivity and applicability.
Recent studies have highlighted the potential of 3-thiophenecarboxylic acid, 5-ethenyl in the development of advanced materials, particularly in the realm of organic electronics. The thiophene moiety is well-known for its role in conjugated systems, which are essential for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group can serve as a site for functionalization, enabling the incorporation of other functional groups or linking to other molecules to create larger conjugated systems. This makes 3-thiophenecarboxylic acid, 5-ethenyl a promising candidate for designing materials with tailored electronic properties.
In addition to its role in materials science, 3-thiophenecarboxylic acid, 5-ethenyl has been explored for its potential in medicinal chemistry. Thiophene derivatives are known for their biological activity, and the presence of the carboxylic acid group can enhance solubility and bioavailability. Recent research has focused on evaluating the compound's anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have shown that derivatives of thiophenic acids can inhibit certain enzymes associated with inflammation and oxidative stress, suggesting their potential as therapeutic agents.
The synthesis of 3-thiophenecarboxylic acid, 5-ethenyl typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by substitution or coupling reactions to introduce the ethenyl group. The exact synthetic pathway depends on the desired regiochemistry and purity of the final product. Researchers have also explored alternative methods using transition metal catalysts to achieve more efficient and selective syntheses.
The physical properties of 3-thiophenecarboxylic acid, 5-ethenyl include a melting point around 120°C and a boiling point above 200°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate due to the balance between hydrophilic (carboxylic acid) and hydrophobic (thiophene ring) groups. These properties make it suitable for use in both solution-based processes and solid-state applications.
In terms of spectroscopic characterization, 3-thiophenecarboxylic acid, 5-ethenyl exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated system. The presence of sulfur atoms also contributes to characteristic peaks in IR spectroscopy, particularly around 1600 cm⁻¹ corresponding to C=S stretching vibrations. NMR spectroscopy provides further insights into the electronic environment around the functional groups, with signals from both aromatic protons and those adjacent to the carboxylic acid group being easily distinguishable.
The environmental impact of 3-thiophenecarboxylic acid, 5-ethenyl has also been studied to ensure its safe handling and disposal. Research indicates that under aerobic conditions, the compound undergoes biodegradation at a moderate rate due to its aromatic structure. However, further studies are needed to fully understand its long-term effects on ecosystems.
In conclusion, 3-thiophenecarboxylic acid, 5-ethenyl, with its unique structural features and versatile functional groups, continues to be an area of active research across multiple disciplines. Its potential applications span from advanced materials development to medicinal chemistry, making it an important compound in contemporary chemical research.
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